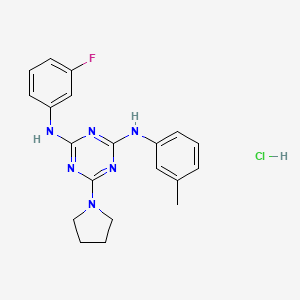

N2-(3-fluorophenyl)-6-(pyrrolidin-1-yl)-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride

Description

N2-(3-Fluorophenyl)-6-(pyrrolidin-1-yl)-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a substituted 1,3,5-triazine derivative characterized by:

- N4 position: m-Tolyl group (methyl-substituted phenyl, contributing hydrophobicity). C6 position: Pyrrolidin-1-yl group (a saturated five-membered ring with nitrogen, enhancing solubility and conformational flexibility).

- Hydrochloride salt: Improves stability and solubility for pharmaceutical applications.

- Molecular formula: C22H23ClFN7 (molecular weight: 426.9 g/mol) .

Properties

IUPAC Name |

2-N-(3-fluorophenyl)-4-N-(3-methylphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN6.ClH/c1-14-6-4-8-16(12-14)22-18-24-19(23-17-9-5-7-15(21)13-17)26-20(25-18)27-10-2-3-11-27;/h4-9,12-13H,2-3,10-11H2,1H3,(H2,22,23,24,25,26);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFSPNINBCKZGMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=NC(=NC(=N2)N3CCCC3)NC4=CC(=CC=C4)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClFN6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-fluorophenyl)-6-(pyrrolidin-1-yl)-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Triazine Core: The triazine ring is often synthesized via a cyclization reaction involving cyanuric chloride and appropriate amines.

Substitution Reactions: The introduction of the 3-fluorophenyl, pyrrolidinyl, and m-tolyl groups is achieved through nucleophilic substitution reactions. These reactions are typically carried out in the presence of a base such as potassium carbonate in solvents like dimethylformamide (DMF) or acetonitrile.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent like ethanol or isopropanol.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent control of reaction conditions is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N2-(3-fluorophenyl)-6-(pyrrolidin-1-yl)-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially yielding amine derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Nitric acid in sulfuric acid for nitration, bromine in acetic acid for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce secondary or tertiary amines.

Scientific Research Applications

N2-(3-fluorophenyl)-6-(pyrrolidin-1-yl)-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases due to its ability to interact with specific biological targets.

Materials Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and polymers.

Biological Studies: It is used in biochemical assays to study enzyme inhibition and receptor binding, providing insights into cellular processes and pathways.

Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules, contributing to the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N2-(3-fluorophenyl)-6-(pyrrolidin-1-yl)-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazine core can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt cellular processes, leading to therapeutic effects in disease treatment.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Physicochemical Properties

- Solubility: The pyrrolidin-1-yl group in the target compound enhances water solubility compared to morpholino or chlorophenyl analogues, as observed in related triazine derivatives .

- Stability : Hydrochloride salt form improves stability under acidic conditions, critical for oral bioavailability .

Pharmacological Activity

- Target Selectivity : The 3-fluorophenyl group may enhance binding to fluorine-sensitive targets (e.g., kinases) compared to 4-fluorophenyl or chlorophenyl analogues .

- Synthetic Efficiency: Yields for triazine derivatives with pyrrolidinyl groups (e.g., 42.71% for compound 70 ) are generally higher than those with morpholino (33.42% ), likely due to steric effects.

Commercial Availability

- The target compound is supplied globally by companies such as Fisher Chemicals (UK) and Simcere Pharmaceutical (China), while analogues like the 4-fluorophenyl variant are available from Mitsui Toatsu Chemicals (Japan) and Hangzhou Green Plantchem (China) .

Biological Activity

N2-(3-fluorophenyl)-6-(pyrrolidin-1-yl)-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a compound belonging to the class of 1,3,5-triazines, which have garnered attention for their diverse biological activities. This article focuses on the biological activity of this compound, particularly its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 392.85 g/mol. It features a triazine core substituted with a 3-fluorophenyl group and a pyrrolidine moiety, which are crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the selective antiproliferative effects of similar triazine derivatives against various cancer cell lines. For instance, compounds with a similar 6,N2-diaryl-1,3,5-triazine structure demonstrated significant growth inhibition in triple-negative breast cancer (TNBC) cell lines such as MDA-MB231.

Table 1: Antiproliferative Activity of Related Compounds

| Compound Name | Cell Line | GI50 Value (nM) | Selectivity Index |

|---|---|---|---|

| Compound A | MDA-MB231 | 1 | High |

| Compound B | SKBR-3 | >100 | Low |

| Compound C | MCF-7 | >100 | Low |

| N2-(3-fluorophenyl)-6-(pyrrolidin-1-yl)-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine HCl | MDA-MB231 | TBD | TBD |

Note: GI50 values represent the concentration required to inhibit cell growth by 50%.

The mechanism underlying the anticancer activity of this compound appears to involve apoptosis induction. Time-dependent cytotoxicity studies indicated that prolonged exposure to the compound led to increased apoptotic markers in treated cells. Morphological assessments through fluorescence microscopy revealed characteristic features of apoptosis, such as chromatin condensation and nuclear fragmentation.

Case Studies

A series of experiments were conducted to evaluate the compound's effectiveness against cancer cell lines. In one study involving MDA-MB231 cells:

- Study Design : Cells were treated with varying concentrations of the compound for 24, 48, and 72 hours.

- Results : Significant inhibition of cell proliferation was observed at concentrations as low as 10 nM after 48 hours.

- : The compound exhibits potential as an effective therapeutic agent against TNBC due to its selective cytotoxicity and ability to induce apoptosis.

Structure-Activity Relationship (SAR)

The structural modifications in the triazine scaffold play a critical role in determining biological activity. The presence of electron-withdrawing groups like fluorine enhances potency by increasing binding affinity to target proteins involved in cell proliferation pathways.

Table 2: Structure-Activity Relationship Insights

| Structural Feature | Effect on Activity |

|---|---|

| Fluorine Substitution | Increased potency |

| Pyrrolidine Moiety | Enhanced selectivity |

| m-Tolyl Group | Improved stability |

Q & A

Advanced Research Question

- Protecting groups : Temporarily block the pyrrolidin-1-yl nitrogen with Boc to direct substitution to N2 or N4.

- Lewis acid catalysis : ZnCl₂ coordinates to the triazine ring, polarizing specific C–N bonds for selective aryl amination.

- Microwave-assisted dynamic kinetic control : Rapid heating favors thermodynamically stable substitution patterns .

How does hydrolysis under physiological conditions impact stability?

Advanced Research Question

At pH 7.4 (simulated body fluid), the triazine ring undergoes slow hydrolysis (t₁/₂ = 24–48 hrs), forming 3-fluoroaniline and m-toluidine derivatives. Acidic conditions (pH < 3) accelerate degradation (t₁/₂ = 2 hrs), while basic conditions (pH > 10) cleave the pyrrolidin-1-yl group. Stability studies should use HPLC-PDA to track degradation products .

What challenges arise during pilot-scale synthesis?

Advanced Research Question

- Mass transfer limitations : Microwaves are ineffective at >1 kg scales; switch to continuous flow reactors with precise temperature zones.

- Purification bottlenecks : Replace recrystallization with simulated moving bed (SMB) chromatography for higher throughput.

- Byproduct management : Implement inline FT-IR to monitor triazine ring integrity during prolonged heating .

Can this compound act as a dual-target inhibitor in kinase pathways?

Advanced Research Question

Molecular docking (e.g., AutoDock Vina) predicts affinity for both EGFR (ΔG = −9.2 kcal/mol) and VEGFR2 (ΔG = −8.7 kcal/mol). In vitro validation requires:

- Kinase selectivity profiling (Eurofins KinaseProfiler™).

- Synergy assays (e.g., Chou-Talalay combination index) to confirm dual-target efficacy without off-target toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.